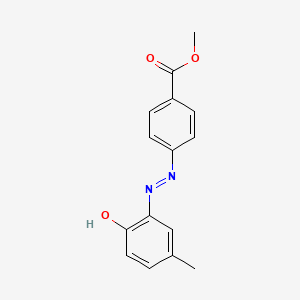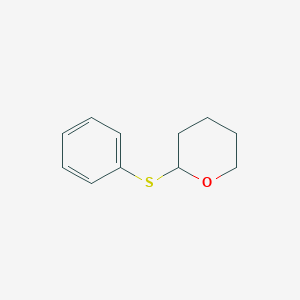
Tetrahydro-2-(phenylthio)-2H-pyran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrahydro-2-(phenylthio)-2H-pyran is a heterocyclic compound that features a six-membered ring containing one oxygen atom and one sulfur atom attached to a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tetrahydro-2-(phenylthio)-2H-pyran typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a phenylthiol with a suitable dihydropyran derivative in the presence of an acid catalyst. The reaction conditions often require moderate temperatures and an inert atmosphere to prevent oxidation .
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: Tetrahydro-2-(phenylthio)-2H-pyran undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the sulfur atom to a thiol group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under mild to moderate temperatures.
Reduction: Lithium aluminum hydride, typically in anhydrous ether solvents.
Substitution: Various nucleophiles, often under basic conditions.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Functionalized pyran derivatives.
Scientific Research Applications
Tetrahydro-2-(phenylthio)-2H-pyran has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Mechanism of Action
The mechanism of action of Tetrahydro-2-(phenylthio)-2H-pyran involves its interaction with specific molecular targets. The sulfur atom can form reversible covalent bonds with biological molecules, influencing various biochemical pathways. This compound may also interact with enzymes and receptors, modulating their activity and leading to potential therapeutic effects .
Comparison with Similar Compounds
Tetrahydro-2-furanone: Similar in structure but lacks the sulfur atom.
Tetrahydro-2-pyranone: Contains an oxygen atom instead of sulfur.
Phenylthiol derivatives: Compounds with a phenyl group attached to a sulfur atom but different ring structures.
Uniqueness: Tetrahydro-2-(phenylthio)-2H-pyran is unique due to the presence of both oxygen and sulfur atoms in its ring structure, which imparts distinct chemical reactivity and potential biological activity compared to its analogs .
Properties
CAS No. |
20965-36-0 |
|---|---|
Molecular Formula |
C11H14OS |
Molecular Weight |
194.30 g/mol |
IUPAC Name |
2-phenylsulfanyloxane |
InChI |
InChI=1S/C11H14OS/c1-2-6-10(7-3-1)13-11-8-4-5-9-12-11/h1-3,6-7,11H,4-5,8-9H2 |
InChI Key |
LWSNXIJOBNOGDX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)SC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(2-Toluidinocarbonyl)amino]benzoic acid](/img/structure/B11946237.png)
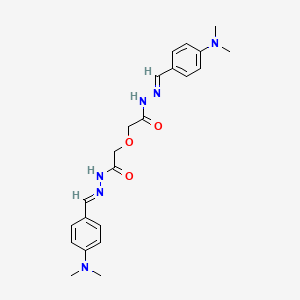

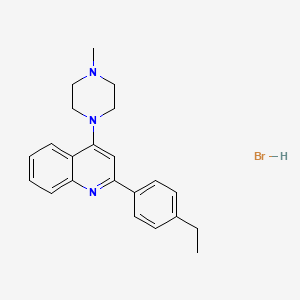
![Benzenamine, 4-[(2,6-dichlorophenyl)azo]-N,N-diethyl-](/img/structure/B11946263.png)

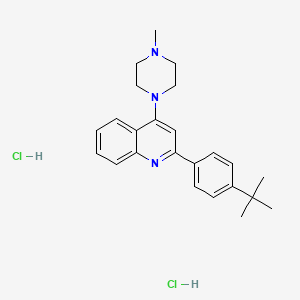
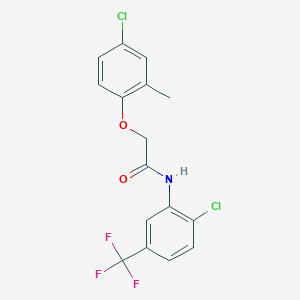
![8-Cyclohexyl-2,4,5,6-tetrahydro-1H-pyrazino[3,2,1-jk]carbazole](/img/structure/B11946296.png)
![[1-(Naphthalen-2-yl)ethylidene]propanedinitrile](/img/structure/B11946299.png)


